Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride
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Overview
Description
Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes a pyrrolidine ring and an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The final product is obtained by treating the intermediate with lithium aluminum hydride in tetrahydrofuran (THF), followed by conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of catalysts like Raney nickel.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in THF or hydrogen with Raney nickel in methanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . Additionally, it stimulates soluble guanylate cyclase (sGC) in a heme-dependent manner, which is beneficial for treating various diseases .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride
- Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate hydrochloride
- tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride stands out due to its specific structural features and the presence of both nitrogen and oxygen atoms in the spiro ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H18ClNO3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(7-11-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H |
InChI Key |
OHUSDYREJNPQQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCOCC2)CN1.Cl |
Origin of Product |
United States |
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